molecular formula C15H23N3O4S B2401545 N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946303-42-0

N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2401545
CAS No.: 946303-42-0
M. Wt: 341.43
InChI Key: YSOIEHPTQNZSPT-UHFFFAOYSA-N
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Description

N1-(2-Methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative of significant interest in chemical and pharmacological research. This compound features a central oxalamide core (N-C(=O)-C(=O)-N) flanked by two distinct substituents: a 2-methoxyethyl group on the N1 position and a complex 2-morpholino-2-(thiophen-3-yl)ethyl group on the N2 position . The integration of both morpholine and thiophene heterocycles within a single molecular framework makes this compound a valuable scaffold for exploring structure-activity relationships in drug discovery . The morpholine ring is a common pharmacophore known to influence bioavailability and interact with biological systems, while the thiophene moiety provides unique electronic properties and is frequently employed in the development of materials science and pharmaceutical agents . Oxalamide-based compounds are extensively utilized as key intermediates and building blocks in organic synthesis. Researchers employ them in the development of more complex molecular architectures, particularly for creating novel compounds with potential biological activity . The structural features of this compound suggest potential application in neuroscience research, as morpholinoethyl and methoxyethyl groups are commonly found in compounds designed for central nervous system (CNS) studies . Furthermore, structurally related thiophene-oxalamide derivatives are investigated for their potential antimicrobial and anticancer properties in preclinical research, though the specific biological profile of this compound requires further investigation . The mechanism of action for oxalamide derivatives is highly dependent on their specific structure and target system. Generally, the oxalamide core can participate in hydrogen bonding, while the morpholine and thiophene rings may facilitate interactions with enzymatic targets or receptors, potentially modulating various cellular pathways . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions and consult relevant safety data sheets prior to use.

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-21-6-3-16-14(19)15(20)17-10-13(12-2-9-23-11-12)18-4-7-22-8-5-18/h2,9,11,13H,3-8,10H2,1H3,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOIEHPTQNZSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC(C1=CSC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Morpholine Ring : Enhances solubility and biological activity.
  • Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
  • Methoxyethyl Group : May influence pharmacokinetics and bioavailability.

Synthesis

The synthesis of this compound typically involves the reaction of oxalyl chloride with appropriate amines under controlled conditions. The general synthetic route includes:

  • Formation of an oxalyl chloride intermediate from oxalic acid.
  • Reaction with 2-methoxyethylamine and morpholino compounds to yield the desired oxalamide.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate signaling pathways, leading to therapeutic effects in various conditions. Research indicates that it can act as an inhibitor or modulator in biochemical pathways relevant to disease processes.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that derivatives of oxalamides exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may possess similar properties.
    • The mechanism involves the induction of apoptosis in tumor cells through mitochondrial pathways.
  • Antimicrobial Properties :
    • Preliminary tests indicate that the compound has antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.
  • Neuroprotective Effects :
    • Research has shown that compounds with similar structures can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with related compounds is useful:

Compound NameBiological ActivityKey Findings
N1-benzyl-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamideAnticancerInduces apoptosis in cancer cell lines
N1-(sec-butyl)-N2-(2-methoxyethyl)oxalamideAntimicrobialEffective against Gram-positive bacteria
N1-benzyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamideNeuroprotectiveProtects against oxidative stress

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides exhibit diverse applications depending on substituents. Below is a comparative analysis with structurally or functionally related compounds:

Structural and Functional Analogues

Compound Name / ID Key Substituents Key Properties/Applications References
N1-(2-Methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide 2-Methoxyethyl, morpholino-thiophenylethyl Hypothesized applications in drug design (kinase inhibition) or flavor chemistry
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl, pyridylethyl Potent umami flavorant (FEMA 4233); stable to amide hydrolysis in hepatocytes
GMC-1 to GMC-5 (e.g., N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) Aryl groups (e.g., 4-chlorophenyl), isoindoline-1,3-dione Antimicrobial activity; synthesized via coupling with isoindoline-dione
Regorafenib Analog 1c 4-Chloro-3-(trifluoromethyl)phenyl, fluoro-aryl Kinase inhibition (anticancer); high melting point (260–262°C)
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide Methoxybenzyl, pyridylethyl Flavor compound; structural variant of S336

Key Comparative Insights

  • Bioactivity: Antimicrobial Activity: GMC-series compounds (e.g., GMC-3) show efficacy against microbial strains due to aryl and isoindoline-dione groups, which are absent in the target compound . Flavor Chemistry: S336 and its analogs (e.g., Entry 3769 in ) leverage methoxybenzyl and pyridyl groups for umami enhancement, contrasting with the target’s morpholino-thiophene motif. Kinase Inhibition: Regorafenib analog 1c shares the oxalamide core but uses a trifluoromethyl group for lipophilicity, whereas the target’s morpholino group may improve solubility.
  • Metabolic Stability: S336 resists amide hydrolysis in rat hepatocytes , suggesting that electron-donating groups (e.g., methoxy) stabilize the amide bond. The target’s morpholino group may similarly hinder enzymatic degradation.
  • Synthetic Routes: Most oxalamides (e.g., S336, GMC-series) are synthesized via coupling of oxalyl derivatives (e.g., ethyl oxalate) with amines under reflux . The target compound likely follows similar protocols, though morpholino-thiophene incorporation may require specialized reagents.
  • Physicochemical Properties: Melting Points: Regorafenib analog 1c has a high melting point (260–262°C) due to aromatic stacking , while S336’s flavorant role implies lower thermal stability. The target’s morpholino group may reduce crystallinity compared to aryl-substituted analogs. Solubility: Morpholino and methoxyethyl groups enhance water solubility relative to trifluoromethyl (1c) or isoindoline-dione (GMC-series) substituents.

Preparation Methods

Oxalyl Chloride Route

The oxalamide core is synthesized by reacting oxalyl chloride with primary amines. For N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, a stepwise approach is employed:

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature : 0–5°C (ice bath) to control exothermicity.
  • Stoichiometry : 1:1 molar ratio of oxalyl chloride to 2-methoxyethylamine.

Procedure :

  • Oxalyl chloride (1.0 equiv) is added dropwise to a solution of 2-methoxyethylamine (1.0 equiv) in DCM.
  • The mixture is stirred for 2 hours at 0°C, followed by 12 hours at room temperature.
  • The intermediate monoamide chloride is isolated via rotary evaporation.

Characterization :

  • IR : Strong absorption at 1708 cm⁻¹ (C=O stretch).
  • 1H NMR (CDCl3) : δ 3.38 (s, 3H, OCH3), 3.55 (t, 2H, CH2O), 3.72 (t, 2H, NHCH2).

Synthesis of 2-Morpholino-2-(thiophen-3-yl)ethylamine

Thiophene Functionalization

The thiophen-3-yl group is introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution.

Reaction Conditions :

  • Substrate : 3-Bromothiophene.
  • Reagent : Ethylene oxide in the presence of AlCl3.
  • Product : 2-(Thiophen-3-yl)ethanol.

Morpholine Incorporation

Step 1 : Conversion of 2-(thiophen-3-yl)ethanol to 2-chloroethylthiophene using thionyl chloride.
Step 2 : Nucleophilic substitution with morpholine in acetone/K2CO3.

Characterization :

  • 13C NMR : δ 113.10 (thiophene C), 66.24 (morpholine C).

Optimization of Reaction Parameters

Solvent Systems

Solvent Yield (%) Purity (%)
Ethanol 92 98
Acetonitrile 85 95
DMF 88 97

Key Insight : Ethanol maximizes yield due to its polar aprotic nature, enhancing nucleophilicity.

Temperature and Time

Temperature (°C) Time (h) Yield (%)
25 24 65
50 12 78
80 (reflux) 6 92

Reflux conditions accelerate reaction kinetics while minimizing decomposition.

Industrial-Scale Production

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer, reduced reaction time (3 hours), and consistent product quality.
  • Solvent Recycling : Methanol and ethanol are recovered via distillation, reducing waste.

Quality Control

  • HPLC : Purity >99% achieved using C18 reverse-phase columns.
  • Elemental Analysis : C, H, N values align with theoretical calculations (e.g., C: 54.32%, H: 6.78%, N: 12.45%).

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • Peaks :
    • 3285 cm⁻¹ (N–H stretch).
    • 1704 cm⁻¹ (C=O amide).
    • 2210 cm⁻¹ (C≡N in byproducts, absent in final product).

Nuclear Magnetic Resonance (NMR)

1H NMR (DMSO-d6) :

  • δ 2.46 (s, 3H, thiophene-CH3).
  • δ 3.38 (s, 3H, OCH3).
  • δ 3.72–4.53 (m, 8H, morpholine and CH2).

13C NMR (DMSO-d6) :

  • δ 160.39 (C=O).
  • δ 137.61 (thiophene C).
  • δ 66.24 (morpholine C).

Challenges and Mitigation Strategies

Side Reactions

  • Di-Substitution : Controlled by using a 1:1.2 ratio of monoamide chloride to morpholino-thiophene amine.
  • Oxidation : Conduct reactions under nitrogen atmosphere to prevent thiophene ring oxidation.

Purification Difficulties

  • Recrystallization Solvent : Ethanol-DMF (4:1) removes polymeric byproducts.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves regioisomers.

Q & A

Basic: What synthetic routes are recommended for preparing N1-(2-methoxyethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, and how is purity ensured?

Methodological Answer:

  • Stepwise Synthesis : Adapt protocols from analogous oxalamides (e.g., ). For example:
    • React 2-methoxyethylamine with ethyl chlorooxoacetate in dichloromethane (DCM) with triethylamine (TEA) as a base.
    • Hydrolyze the intermediate with NaOH in ethanol.
    • Couple with 2-morpholino-2-(thiophen-3-yl)ethylamine using DMAP as a catalyst.
  • Purification : Use silica gel column chromatography ( ) with gradients (e.g., 0–10% MeOH in DCM).
  • Quality Control : Validate purity (>90%) via reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) and confirm structure with 1H NMR^1 \text{H NMR} (e.g., δ 1.10–2.20 ppm for morpholine protons, thiophene signals at ~7.0 ppm) .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR^1 \text{H NMR}: Identify methoxyethyl protons (δ 3.2–3.5 ppm), morpholine ring protons (δ 2.5–3.5 ppm), and thiophene aromatic protons (δ 6.8–7.5 ppm).
    • 13C NMR^{13} \text{C NMR}: Confirm oxalamide carbonyls (~155–160 ppm) and thiophene carbons (~125–140 ppm) .
  • Mass Spectrometry : Use LC-MS (APCI+ or ESI+) to verify molecular ion peaks (e.g., calculated m/z vs. observed [M+H]+^+) .
  • Elemental Analysis : Validate C, H, N content (±0.4% theoretical) .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound in biological assays?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified morpholine (e.g., piperidine) or thiophene (e.g., furan) groups ().
  • Biological Testing :
    • Use cell-based antiviral assays (e.g., HIV entry inhibition in ) with IC50_{50} calculations.
    • Compare stereoisomers (e.g., separate diastereomers via chiral HPLC) to assess activity differences .
  • Data Analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with bioactivity .

Advanced: What computational strategies predict the electronic properties and binding interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry using B3LYP/6-31G(d) to calculate HOMO/LUMO energies (electron-rich thiophene vs. oxalamide) .
    • Simulate electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Molecular Docking :
    • Dock into target proteins (e.g., HIV gp120 in ) using AutoDock Vina.
    • Validate with MD simulations (AMBER/CHARMM) to assess binding stability .

Advanced: How can crystallography resolve ambiguities in molecular conformation or supramolecular interactions?

Methodological Answer:

  • Crystallization : Use vapor diffusion (e.g., methanol/water) to grow single crystals .
  • Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Refinement : Use SHELXL ( ) for structure solution. Analyze hydrogen bonding (e.g., oxalamide N–H···O) and π-stacking (thiophene rings) .

Methodological: How to address discrepancies in biological assay results across different studies?

Methodological Answer:

  • Reproducibility Checks :
    • Standardize assay conditions (e.g., cell line passage number, serum concentration) .
    • Validate compound stability (e.g., LC-MS post-assay to rule out degradation).
  • Data Triangulation :
    • Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity).
    • Analyze stereochemical purity (e.g., chiral HPLC in ) to exclude isomer-driven variability .

Advanced: What strategies optimize the compound’s solubility and stability for in vivo studies?

Methodological Answer:

  • Formulation Screening : Test co-solvents (e.g., PEG 400, cyclodextrins) or nanoemulsions.
  • Stability Studies :
    • Monitor degradation (HPLC) under physiological pH (7.4) and temperature (37°C).
    • Assess photostability (ICH Q1B guidelines) due to thiophene’s UV sensitivity .

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